Ac-LEHD-AMC

Overview

Description

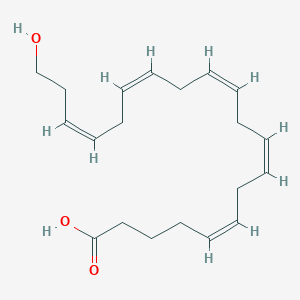

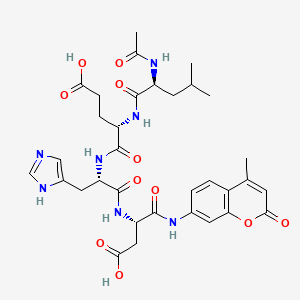

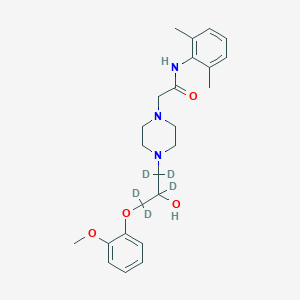

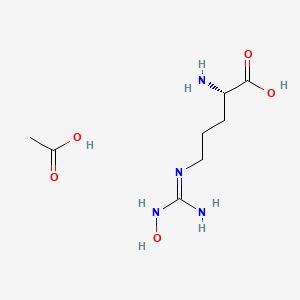

Ac-LEHD-AMC (trifluoroacetate salt) is a fluorogenic substrate specifically designed for caspase-9. Upon cleavage by caspase-9, it releases 7-amino-4-methylcoumarin (AMC), which can be quantified through its fluorescence. This compound is widely used in biochemical assays to measure caspase-9 activity, which is crucial in the study of apoptosis and cell death .

Mechanism of Action

Target of Action

Ac-LEHD-AMC is a fluorogenic substrate primarily targeted towards caspase-9 , a member of the caspase family of cysteine proteases . Caspase-9 plays a crucial role in the initiation of the apoptotic process, a programmed cell death mechanism .

Mode of Action

The interaction of this compound with caspase-9 results in the cleavage of the compound . Upon cleavage by caspase-9, this compound releases a fluorophore known as 7-amino-4-methylcoumarin (AMC) . The fluorescence of AMC can be used to quantify the activity of caspase-9 .

Biochemical Pathways

The action of this compound is involved in the apoptotic pathway, specifically the caspase-dependent apoptosis pathway . Caspase-9, the primary target of this compound, is an initiator caspase in the intrinsic pathway of apoptosis . The activation of caspase-9 leads to the activation of executioner caspases, which then cleave cellular substrates leading to the morphological changes observed in apoptosis .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The cleavage of this compound by caspase-9 results in the release of AMC . The fluorescence of AMC, which displays excitation/emission maxima of 340-360/440-460 nm respectively , can be used to quantify the activity of caspase-9. This provides a measure of the initiation of the apoptotic process within the cell .

Biochemical Analysis

Biochemical Properties

Ac-LEHD-AMC serves as a substrate for caspase-9, which is an initiator caspase in the apoptosis pathway. When caspase-9 cleaves this compound, it releases AMC, a fluorescent molecule that can be quantified to measure caspase-9 activity . This interaction is highly specific, making this compound a valuable tool for studying caspase-9 activity in various biochemical reactions. The specificity of this compound for caspase-9 allows researchers to monitor the enzyme’s activity in real-time, providing insights into the regulation of apoptosis.

Cellular Effects

This compound influences various cellular processes by serving as a marker for caspase-9 activity. In cells undergoing apoptosis, the cleavage of this compound by caspase-9 leads to the release of AMC, which can be detected using fluorescence microscopy or flow cytometry . This allows researchers to study the dynamics of apoptosis in different cell types and to understand how caspase-9 activity affects cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by caspase-9, resulting in the release of the fluorescent molecule AMC . Caspase-9 is activated in response to apoptotic signals and forms a complex with the apoptosome, a multiprotein complex that facilitates its activation . Once activated, caspase-9 cleaves this compound, releasing AMC, which can be quantified to measure caspase-9 activity. This process provides a direct readout of caspase-9 activation and its role in apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be monitored over time to study the kinetics of caspase-9 activation and apoptosis. The stability of this compound allows for long-term studies, and its degradation can be minimized by storing it under recommended conditions . Researchers can observe changes in caspase-9 activity over time, providing insights into the temporal dynamics of apoptosis in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal concentrations, this compound effectively measures caspase-9 activity without causing adverse effects . At high doses, it may exhibit toxicity or interfere with other cellular processes. Researchers must carefully optimize the dosage to ensure accurate measurement of caspase-9 activity while minimizing potential side effects.

Metabolic Pathways

This compound is involved in the metabolic pathways associated with apoptosis. Caspase-9, the enzyme that cleaves this compound, is a key player in the intrinsic pathway of apoptosis . The interaction between this compound and caspase-9 provides a means to study the regulation of apoptosis and the role of caspase-9 in this process. Additionally, the release of AMC upon cleavage can be used to monitor changes in metabolic flux and metabolite levels during apoptosis.

Transport and Distribution

Within cells, this compound is transported and distributed to regions where caspase-9 is active. The compound’s ability to diffuse across cellular membranes allows it to reach intracellular compartments where caspase-9 is localized . This distribution is crucial for accurately measuring caspase-9 activity and understanding its role in apoptosis.

Subcellular Localization

The subcellular localization of this compound is determined by the presence of caspase-9 in specific cellular compartments. Caspase-9 is typically found in the cytoplasm and mitochondria, where it interacts with the apoptosome to initiate apoptosis . The cleavage of this compound by caspase-9 in these compartments results in the release of AMC, providing a readout of caspase-9 activity and its role in apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-LEHD-AMC (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups and carboxyl groups to prevent unwanted side reactions. The peptide chain is then elongated by coupling protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the peptide is coupled with 7-amino-4-methylcoumarin (AMC). Finally, the trifluoroacetate salt is formed by treating the compound with trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Ac-LEHD-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. When exposed to caspase-9, the peptide bond between the aspartic acid and AMC is cleaved, releasing the fluorescent AMC molecule .

Common Reagents and Conditions: The enzymatic cleavage reaction requires the presence of active caspase-9 and is typically conducted in a buffered solution at physiological pH. The reaction conditions are optimized to maintain the activity of caspase-9 and ensure efficient cleavage of the substrate .

Major Products: The major product of the enzymatic cleavage of this compound (trifluoroacetate salt) is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily quantified .

Scientific Research Applications

Ac-LEHD-AMC (trifluoroacetate salt) is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the measurement of caspase-9 activity, which is a key indicator of apoptosis. Researchers use this compound to study the mechanisms of cell death, screen for potential apoptosis-inducing drugs, and investigate the role of caspase-9 in various diseases .

In addition to apoptosis research, this compound (trifluoroacetate salt) is also used in the development of diagnostic assays and therapeutic interventions. Its ability to provide quantitative measurements of caspase-9 activity makes it a valuable tool in both basic and applied research .

Comparison with Similar Compounds

Ac-LEHD-AMC (trifluoroacetate salt) is one of several fluorogenic substrates used to measure caspase activity. Similar compounds include Ac-DEVD-AMC, which is a substrate for caspase-3, and Ac-VEID-AMC, which is a substrate for caspase-6. The uniqueness of this compound lies in its specificity for caspase-9, making it an essential tool for studying the role of this particular caspase in apoptosis .

List of Similar Compounds:- Ac-DEVD-AMC (caspase-3 substrate)

- Ac-VEID-AMC (caspase-6 substrate)

- Ac-IETD-AMC (caspase-8 substrate)

- Ac-YVAD-AMC (caspase-1 substrate)

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N7O11/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45)/t22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILMZAQLFLKJPG-QORCZRPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)

![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)